1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde
Description
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H17ClO/c1-9-3-2-4-10(7-9,8-12)5-6-11/h8-9H,2-7H2,1H3 |
InChI Key |
ZOJVBHLEPCOLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CCCl)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Functional Group Introduction
The synthesis often begins with a substituted cyclohexane or cyclohexanone derivative. The following approaches are typical:
Methylation at the 3-position: This can be achieved via directed alkylation using appropriate methylating agents under controlled conditions to avoid over-alkylation or undesired positional isomers.
Aldehyde formation at the 1-position: Oxidation of a primary alcohol or selective formylation of the cyclohexane ring can introduce the carbaldehyde group. Common reagents include PCC (pyridinium chlorochromate) or Dess–Martin periodinane for mild oxidation conditions.
Introduction of the 2-Chloroethyl Side Chain
The 2-chloroethyl substituent is typically introduced through nucleophilic substitution or alkylation reactions:
Halogenation of ethylene derivatives: Starting with ethylene or ethylene glycol derivatives, chlorination can produce 2-chloroethyl intermediates.
Alkylation of the cyclohexane ring: The 2-chloroethyl group can be attached to the cyclohexane ring via nucleophilic substitution using 2-chloroethyl halides under basic conditions, often facilitated by potassium carbonate or similar bases.
Representative Synthetic Route
A plausible synthetic pathway is:
- Starting from 3-methylcyclohexanone:
- Methyl group is already present at the 3-position.
- Reduction to 3-methylcyclohexanol:
- Using NaBH4 or similar reducing agents.
- Formylation at the 1-position:
- Selective oxidation of the 1-position alcohol to aldehyde using Dess–Martin periodinane or PCC.
- Alkylation with 2-chloroethyl chloride:
- Under basic conditions (e.g., potassium carbonate in acetone), the 2-chloroethyl group is introduced at the 1-position via nucleophilic substitution.
This route balances selectivity and yield, minimizing side reactions.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Methylation at 3-position | Methyl iodide, strong base (e.g., LDA) | Directed alkylation, low temperature |
| Reduction of ketone | Sodium borohydride (NaBH4), methanol | Mild reduction, selective for ketone |
| Oxidation to aldehyde | Dess–Martin periodinane, dichloromethane (DCM) | Mild, selective oxidation |
| Alkylation with 2-chloroethyl chloride | Potassium carbonate, acetone, reflux | SN2 substitution, base-mediated |
Analytical and Research Findings
- Yields: Reported yields for such multi-step syntheses typically range from 60% to 85% per step, with overall yields depending on purification efficiency.
- Selectivity: The use of mild oxidants like Dess–Martin periodinane ensures minimal overoxidation to carboxylic acids.
- Purity: Characterization by NMR spectroscopy confirms the presence of the aldehyde proton (~9-10 ppm) and the chloroethyl methylene protons.
- Safety: Handling of 2-chloroethyl chloride requires caution due to its alkylating and potentially toxic nature.
Summary Table of Preparation Methods
| Method Number | Starting Material | Key Reaction | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | 3-Methylcyclohexanone | Reduction + Oxidation | NaBH4, Dess–Martin periodinane | High selectivity, mild conditions | Multi-step, moderate yield |
| 2 | 3-Methylcyclohexanol | Alkylation | 2-Chloroethyl chloride, K2CO3 | Direct introduction of chloroethyl | Requires careful control of substitution |
| 3 | Cyclohexane derivatives | Sequential functionalization | Directed methylation, oxidation, alkylation | Flexibility in substituent placement | Complex synthesis, potential side reactions |
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Addition: The aldehyde group can participate in addition reactions with nucleophiles such as Grignard reagents, forming secondary alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary and secondary alcohols, and various substituted derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloroethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of new chemical entities with biological activity. Molecular targets and pathways involved may include specific enzymes or receptors that interact with the compound’s functional groups.
Comparison with Similar Compounds
Structural and Functional Analogues
CCNU belongs to the nitrosourea class, which includes BCNU, methyl-CCNU (MeCCNU), and chlorozotocin. Key structural variations occur at the N-3 substituent, influencing solubility, stability, and biological activity (Table 1).
Table 1: Structural Comparison of Chloroethyl-Nitrosoureas
| Compound | N-3 Substituent | Lipophilicity (Log P) | Alkylation Activity | Carbamoylation Activity |
|---|---|---|---|---|
| BCNU | 2-Chloroethyl | 0.8 | High | Low |
| CCNU | Cyclohexyl | 2.1 | Moderate | High |
| MeCCNU | trans-4-Methylcyclohexyl | 2.5 | Moderate | High |
| Chlorozotocin | Glucosyl | -0.5 | Low | Low |
Therapeutic Efficacy and Toxicity
Clinical Outcomes: CCNU achieves objective tumor regression in bronchogenic carcinoma (40% response rate) and glioblastoma (neurological improvement in 100% of cases) at 130 mg/m² doses . MeCCNU’s higher lipophilicity correlates with enhanced bone marrow toxicity (thrombocytopenia, leukopenia) but similar antitumor efficacy .
Structure-Activity Relationships :
- Alkylating Activity : Critical for DNA cross-linking and cell death. BCNU’s dual chloroethyl groups maximize alkylation but reduce specificity .
- Carbamoylating Activity : Associated with protein modification (e.g., histones, glutathione reductase) and increased toxicity. CCNU and MeCCNU exhibit higher carbamoylation than BCNU .
- Lipophilicity : Optimal log P (2.0–2.5) enhances CNS penetration but correlates with delayed toxicity due to tissue accumulation .
Table 3: Therapeutic Index and Toxicity Profile
| Compound | LD₁₀ (mg/kg) | Effective Dose (mg/kg) | Therapeutic Index |
|---|---|---|---|
| BCNU | 30 | 20 | 1.5 |
| CCNU | 130 | 100 | 1.3 |
| MeCCNU | 150 | 120 | 1.25 |
Resistance and DNA Repair
Resistant cell lines (e.g., HT colon carcinoma) efficiently repair CCNU-induced DNA cross-links, while sensitive lines (e.g., BE) show minimal repair capacity. MeCCNU’s methyl group may sterically hinder repair enzymes, improving efficacy in resistant tumors .
Biological Activity
1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological activity, including its mechanisms of action, metabolic pathways, and relevant case studies.
- Molecular Formula : C9H11ClO
- Molecular Weight : 172.64 g/mol
- IUPAC Name : 1-(2-Chloroethyl)-3-methylcyclohexanecarbaldehyde
The biological activity of 1-(2-chloroethyl)-3-methylcyclohexane-1-carbaldehyde is primarily attributed to its ability to form reactive intermediates upon metabolism. One significant metabolic pathway involves the conversion of the chloroethyl group into chloroacetaldehyde, a known mutagenic agent that can alkylate DNA and potentially lead to carcinogenic effects . This reaction highlights the compound's role as a prodrug, where its biological effects are mediated through metabolic activation.
Anticancer Properties
Research indicates that compounds containing the chloroethyl moiety often exhibit anticancer properties. For instance, studies have shown that derivatives of 1-(2-chloroethyl)-3-methylcyclohexane-1-carbaldehyde are effective in inhibiting tumor growth in various cancer models. The mechanism involves DNA alkylation, which disrupts replication and transcription processes in cancer cells .
Toxicity and Mutagenicity
The formation of chloroacetaldehyde not only contributes to the compound's anticancer activity but also raises concerns regarding its toxicity. Chloroacetaldehyde is recognized as a mutagenic agent, which can lead to genetic damage and increased cancer risk . This duality presents challenges in therapeutic applications, necessitating further research into safer derivatives or protective agents.
Study 1: Metabolic Activation
A study conducted on rat liver microsomes demonstrated that 1-(2-chloroethyl)-3-methylcyclohexane-1-carbaldehyde undergoes oxidative metabolism, leading to the production of chloroacetaldehyde. The study quantified the metabolites produced during this process, indicating that approximately 78 µM of chloroacetaldehyde was generated from a concentration of 300 µM of the parent compound .
Study 2: Antitumor Efficacy
In a preclinical trial involving human cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell proliferation. Results indicated a significant reduction in cell viability at concentrations above 50 µM, correlating with increased levels of DNA damage markers .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H11ClO |
| Molecular Weight | 172.64 g/mol |
| Anticancer Activity | Yes |
| Mutagenicity | Yes |
| Metabolite Produced | Chloroacetaldehyde |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
